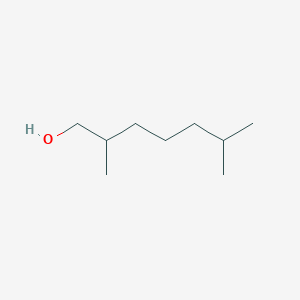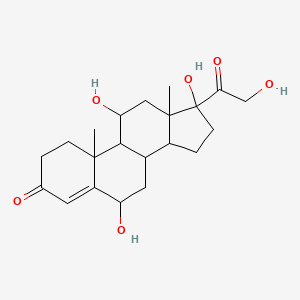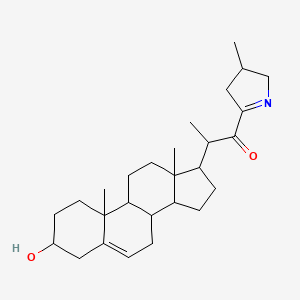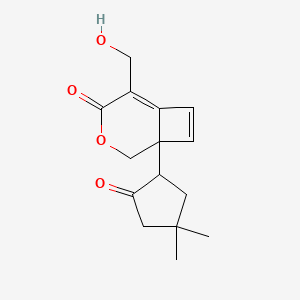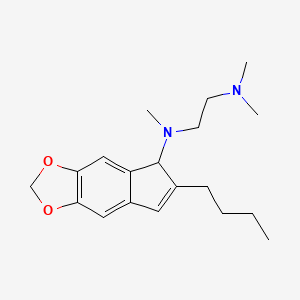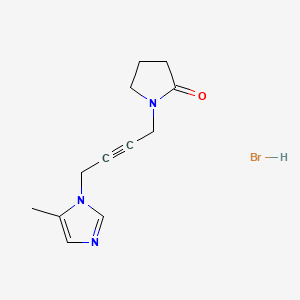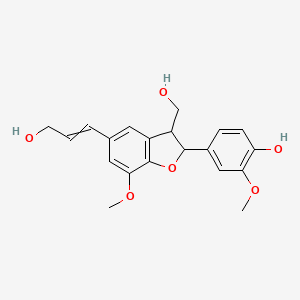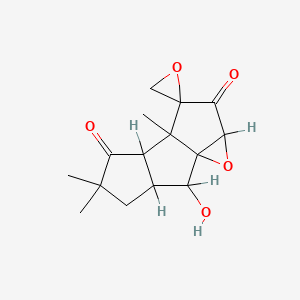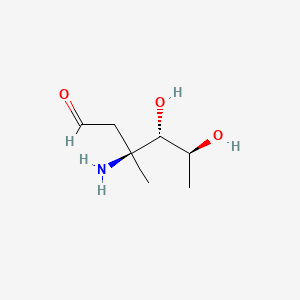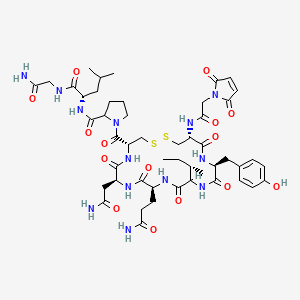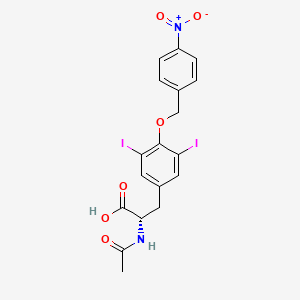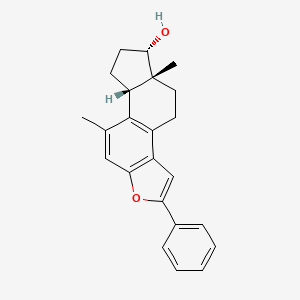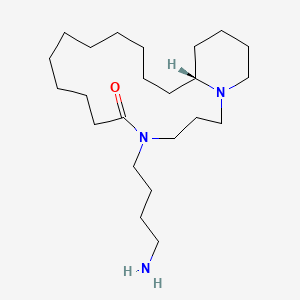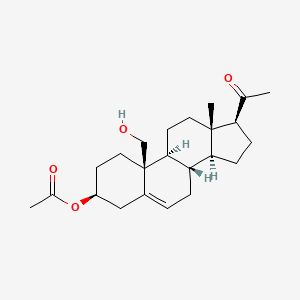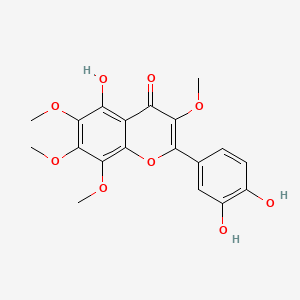
5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone
Descripción general
Descripción
5,3’,4’-Trihydroxy-3,6,7,8-tetramethoxyflavone is a flavone, a type of phenolic compound. It has the empirical formula C19H18O9 . It’s a primary reference substance with assigned absolute purity .
Synthesis Analysis
The demethylation of 6-hydroxy-3,4′,5,7-tetramethoxyflavone with 30% anhydrous aluminum chloride in acetonitrile afforded a mixture of 5,6-dihydroxy-3,4′,7-trimethoxyflavone and 5,6,7-trihydroxy-3,4′-dimethoxyflavone .Molecular Structure Analysis
The molecular weight of 5,3’,4’-Trihydroxy-3,6,7,8-tetramethoxyflavone is 390.34 . The InChI key is DEQJJTUOVGHXHW-UHFFFAOYSA-N .Chemical Reactions Analysis
The demethylation of 6-hydroxy-3,4′,5,7-tetramethoxyflavone with 10% anhydrous aluminum bromide in acetonitrile afforded the 5,6,7-trihydroxyflavone as a main product without cleavage of the 4′-methoxyl group .Physical And Chemical Properties Analysis
The density of 5,3’,4’-Trihydroxy-3,6,7,8-tetramethoxyflavone is 1.5±0.1 g/cm3. Its boiling point is 687.8±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.2 mmHg at 25°C. The enthalpy of vaporization is 104.4±3.0 kJ/mol. The flash point is 248.9±25.0 °C .Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition : A study involved the semisynthesis of natural flavones, including 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone, derived from hesperidin. These flavones, including close derivatives of 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone, showed potential in binding to tubulin and exhibited cytotoxicity and antitubulin activity (Lewin et al., 2010).
DNA Topoisomerase IIα Inhibitory and Anti-HIV-1 Properties : A study identified flavones from Gardenia carinata, including compounds structurally similar to 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone. These flavones exhibited cytotoxic activity against certain cell lines and inhibited DNA topoisomerase IIα, which may account for their cytotoxicity. Some of these flavones also showed anti-HIV-1 activity (Kongkum et al., 2012).
Anticancer Activity : Flavones isolated from Gutierrezia resinosa, including a compound closely related to 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone, exhibited significant inhibition in vitro against human epidermoid carcinoma cells (Bittner et al., 1983).
Insect Antifeedant Activity : A study on the antifeedant properties of flavonoids from Gnaphalium affine found that certain flavonoids, including derivatives of 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone, showed strong antifeedant activity against the common cutworm (Morimoto et al., 2000).
Antioxidant Activities : Research on compounds from Microglossa pyrifolia identified polymethoxylated flavonoids, including those structurally similar to 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone, with notable antioxidant activities (Akimanya et al., 2015).
Antitumor Activity : A study on Artemisia argyi isolated flavones, including 5,6-dihydroxy-7,3',4'-trimethoxyflavone, closely related to 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone. These flavones showed potential in inhibiting tumor cell proliferation and neovascularization (Seo et al., 2003).
Metabolism in Rats : A study on the metabolism of 5,7,3',4'-Tetramethoxyflavone in rats identified various metabolites, providing insights into the biological transformation of similar compounds (Lu et al., 2012).
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O9/c1-24-16-12(22)11-13(23)17(25-2)19(27-4)18(26-3)15(11)28-14(16)8-5-6-9(20)10(21)7-8/h5-7,20-21,23H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGAXUSPJAKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231472 | |
| Record name | 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |
CAS RN |
81943-52-4 | |
| Record name | 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081943524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MS/434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,4',5'-TRIHYDROXY-3,6,7,8-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528FT9MZR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



